molecular formula C21H21NO2 B2840052 N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide CAS No. 2094137-45-6

N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide

Cat. No.: B2840052
CAS No.: 2094137-45-6
M. Wt: 319.404
InChI Key: QNESQRGELWKMOP-UHFFFAOYSA-N
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Description

N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide is a complex organic compound that features a unique structure combining an indene moiety with a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 1-position of the indene ring can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Alkylation: The hydroxylated indene is then alkylated with benzyl bromide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated indene with but-2-ynoic acid or its derivatives under dehydrating conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features may make it useful in the design of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets, while the amide group may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
  • N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propionamide

Uniqueness

N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which introduces additional reactivity and potential for further functionalization compared to its acetamide and propionamide analogs.

Properties

IUPAC Name

N-benzyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-8-20(23)22(15-17-9-4-3-5-10-17)16-21(24)14-13-18-11-6-7-12-19(18)21/h3-7,9-12,24H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNESQRGELWKMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC=CC=C1)CC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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